Cas no 4421-09-4 (Piperonylonitrile)
![Piperonylonitrile structure](https://www.kuujia.com/scimg/cas/4421-09-4x300.png)
Piperonylonitrile structure
Product Name:Piperonylonitrile
CAS No:4421-09-4
Molecular Formula:C8H5NO2
Molecular Weight:147.1308
MDL:MFCD00005820
CID:45030
PubChem ID:24847232
Piperonylonitrile Properties
Names and Identifiers
-
- Benzo[d][1,3]dioxole-5-carbonitrile
- 3,4-(Methylenedioxy)benzonitrile
- Piperonylonitrile, (3,4-Methylenedioxybenzonitrile)
- 1,3-Benzodioxole-5-carbonitrile~3,4-(Methylenedioxy)benzonitrile
- 1,3-BENZODIOXOLE-5-CARBONITRILE
- PIPERONYLONITRILE
- 3,4-Methylenedioxybenzonitrile
- 2H-1,3-benzodioxole-5-carbonitrile
- Benzo-1,3-dioxole-5-carbonitrile
- Benzonitrile, 3,4-methylenedioxy-
- Piperonylonitrile, 97%
- PKRWWZCDLJSJIF-UHFFFAOYSA-N
- 2H-benzo[d]1,3-dioxolane-5-carbonitrile
- NSC27009
- PubChem15358
- 5-cyano-1,3-benzodioxol
- Benz
- 4421-09-4
- DTXSID80196071
- 5-19-07-00303 (Beilstein Handbook Reference)
- NSC 27009
- AKOS000277078
- MFCD00005820
- SY048463
- AI3-31574
- 1,3-Benzodioxole-5-carbonitrile (Piperonitrile)
- EN300-61834
- F0001-1205
- FT-0614107
- J-503865
- 3,4-Methylene dioxy benzonitrile
- 1,3-dioxaindane-5-carbonitrile
- EINECS 224-590-6
- Z57756578
- 1-Pentalenecarboxylic acid, octahydro-
- CS-D1495
- Benzonitrile,4-methylenedioxy-
- A918691
- Benzo[1,3]dioxole-5-carbonitrile
- BRN 0006224
- InChI=1/C8H5NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H
- P1074
- NS00015512
- A5Z5FV3HFS
- SCHEMBL140150
- NSC-27009
- piperonylnitrile
- CHEBI:167767
- WLN: T56 BO DO CHJ HCN
- UNII-A5Z5FV3HFS
- TS-01914
- DB-051195
- STK397291
- HY-Y1347
-
- MDL: MFCD00005820
- InChIKey: PKRWWZCDLJSJIF-UHFFFAOYSA-N
- Inchi: 1S/C8H5NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2
- SMILES: O1C([H])([H])OC2C([H])=C([H])C(C#N)=C([H])C1=2
- BRN: 0006224
Computed Properties
- Exact Mass: 147.03200
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 0
- Monoisotopic Mass: 147.032
- Heavy Atom Count: 11
- Complexity: 196
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 1.3
- Surface Charge: 0
- Topological Polar Surface Area: 42.2
Experimental Properties
- LogP: 1.28698
- PSA: 42.25000
- Refractive Index: 1.5510 (estimate)
- Boiling Point: 257.3°C at 760 mmHg
- Melting Point: 93.0 to 95.0 deg-C
- Flash Point: 115.4 °C
- Color/Form: Gray white solid
- Solubility: Uncertain
- Density: 1.3067 (rough estimate)
Piperonylonitrile Security Information
-
Symbol:
GHS07
- RTECS:TO2645000
- WGK Germany:3
- Safety Term:6.1
- Safety Instruction: S36-S23
- Packing Group:III
- Packing Group:III
- Risk Phrases:R20/21
- Hazard Level:6.1
-
Dangerous goods sign:
Xn
- Hazardous Material transportation number:3276
- Hazard Statement: H302,H312,H332
- Warning Statement: P280
- Prompt:warning
- Storage Condition:Sealed in dry,Room Temperature
- PackingGroup:III
- Risk Phrases: 20/21/22
- Signal Word:Warning
- HazardClass:6.1
Piperonylonitrile Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Piperonylonitrile Price
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0035YG-1g |
3,4-(Methylenedioxy)benzonitrile |
4421-09-4 | 98% | 1g |
$4.00 | 2024-05-02 | |
A2B Chem LLC | AB46888-1g |
Piperonylonitrile |
4421-09-4 | 98% | 1g |
$4.00 | 2024-04-20 | |
Aaron | AR00366S-1g |
3,4-(Methylenedioxy)benzonitrile |
4421-09-4 | 1g |
$3.00 | |||
abcr | AB118605-5 g |
Piperonylonitrile, 97%; . |
4421-09-4 | 97% | 5 g |
€77.30 | 2023-07-20 | |
Alichem | A159001883-100g |
Benzo[d][1,3]dioxole-5-carbonitrile |
4421-09-4 | 97% | 100g |
$165.00 | 2023-09-01 | |
Apollo Scientific | OR29275-25g |
1,3-Benzodioxole-5-carbonitrile |
4421-09-4 | 97% | 25g |
£54.00 | 2023-09-02 | |
Chemenu | CM115069-100g |
Benzo[d][1,3]dioxole-5-carbonitrile |
4421-09-4 | 97% | 100g |
$153 | ||
Crysdot LLC | CD11123062-500g |
3,4-(Methylenedioxy)benzonitrile |
4421-09-4 | 97% | 500g |
$446 | 2024-07-19 | |
Enamine | EN300-61834-0.05g |
1,3-dioxaindane-5-carbonitrile |
4421-09-4 | 95% | 0.05g |
$19.0 | 2023-05-03 | |
eNovation Chemicals LLC | D554256-5g |
Benzo[d][1,3]dioxole-5-carbonitrile |
4421-09-4 | 97% | 5g |
$200 | 2022-09-07 |
Piperonylonitrile Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
(CAS:4421-09-4)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:4421-09-4)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Piperonylonitrile Related Literature
-
Yukako Hayashi,Kazuaki Ohara,Rika Taki,Tomomi Saeki,Kentaro Yamaguchi Analyst 2018 143 1475
-
Mallu Chenna Reddy,Masilamani Jeganmohan Chem. Commun. 2015 51 10738
-
Liang Wang,Kai-qiang Zhu,Wen-ting Wu,Qun Chen,Ming-yang He Catal. Sci. Technol. 2015 5 2891
-
4. CLXVIII.—The action of phosphorus pentachloride on the methylene ethers of catechol derivatives. Part V. Derivatives of protocatechuyl alcohol and protocatechuonitrileArthur James Ewins J. Chem. Soc. Trans. 1909 95 1482
-
5. CCCLXXXIX.—Synthesis of some derivatives of methylenedioxybenzeneWilliam Henry Perkin,Victor Martin Trikojus J. Chem. Soc. 1926 129 2925
-
6. CLXXIV.—Some derivatives of anthraquinonedi-imideLeon Pierre George Keffler J. Chem. Soc. Trans. 1921 119 1476
-
Sanfeng Dong,Yitian Zhao,Yulong Shi,Zhijian Xu,Jingshan Shen,Qi Jia,Yiming Li,Kaixian Chen,Bo Li,Weiliang Zhu Org. Biomol. Chem. 2021 19 1580
-
Chao Li,Hui-Bei Xu,Jing Zhang,Man Liu,Lin Dong Org. Biomol. Chem. 2020 18 1412
-
Ravi Kiran Chinnagolla,Sandeep Pimparkar,Masilamani Jeganmohan Chem. Commun. 2013 49 3146
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